molecular formula C21H21N3O7S B536827 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B536827
M. Wt: 459.5 g/mol
InChI Key: RBXOMDTTWFHGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NC03 is a PI4K2A inhibitor which decreases the PI4P pools in Golgi and endosomes.

Scientific Research Applications

Antimicrobial and Hemolytic Agents

  • A study synthesized derivatives of the compound and evaluated them as potential antimicrobial and hemolytic agents. The compounds showed activity against selected microbial species, with variable effectiveness relative to reference standards. Some derivatives exhibited less toxicity and were suggested for further biological screening (Rehman et al., 2016).

Enzyme Inhibition Studies

  • Research focused on investigating the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties. Most compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. This highlights their potential in relevant therapeutic applications (Abbasi et al., 2019).

Antibacterial Potential

  • Several studies synthesized N-substituted derivatives of the compound and evaluated their antibacterial potential. These compounds demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This indicates their significance in developing new antibacterial agents (Abbasi et al., 2016).

Anti-Diabetic Agents

  • A series of derivatives were synthesized and evaluated for their anti-diabetic potentials. The compounds showed weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

properties

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Molecular Formula

C21H21N3O7S

Molecular Weight

459.5 g/mol

IUPAC Name

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

InChI

InChI=1S/C21H21N3O7S/c1-26-16-8-12(9-17(27-2)19(16)28-3)20-23-24-21(31-20)32-11-18(25)22-13-4-5-14-15(10-13)30-7-6-29-14/h4-5,8-10H,6-7,11H2,1-3H3,(H,22,25)

InChI Key

RBXOMDTTWFHGND-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C2OCCOC2=C1)CSC3=NN=C(C4=CC(OC)=C(OC)C(OC)=C4)O3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NC-03;  NC 03;  NC03

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

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